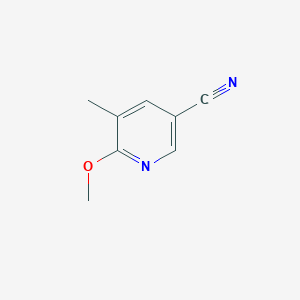![molecular formula C9H20N2 B1424257 Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine CAS No. 127173-48-2](/img/structure/B1424257.png)
Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine
Overview
Description
“Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine” is a chemical compound with the CAS Number: 127173-48-2 . It has a molecular weight of 156.27 and its IUPAC name is N-methyl-2-(1-methyl-2-piperidinyl)ethanamine . The compound is in liquid form .
Synthesis Analysis
The synthesis of piperidone analogs, which are precursors to the piperidine ring, has been a subject of considerable research . Piperidones are known for their unique biochemical properties and are used in the synthesis of larger molecules with diverse properties and applications .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H20N2/c1-10-7-6-9-5-3-4-8-11(9)2/h9-10H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 156.27 .Scientific Research Applications
Synthesis and Preparation
Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine is a key intermediate in various synthetic processes. For instance, it plays a crucial role in the preparation of premafloxacin, an antibiotic with significance in veterinary medicine. A notable method for its preparation involves a stereoselective alkylation process (Fleck et al., 2003).
Chemical Behavior and Reactions
The compound demonstrates interesting behavior in chemical reactions, especially in the context of steric effects. For example, it acts as an alkylating agent with nucleophiles like piperidine, showing sensitivity to steric effects as demonstrated by different rates of ethylation (Deberly et al., 1975).
Applications in Catalysis
In the field of catalysis, the compound's derivatives are involved in various reactions. For instance, it's utilized in hydrodenitrogenation processes, particularly in the study of intermediates in the hydrodenitrogenation of 2-methylpyridine and 2-methylpiperidine (Egorova et al., 2002).
Pharmaceutical and Biochemical Research
In pharmaceutical and biochemical research, derivatives of this compound are explored for their potential in creating new therapeutic agents. For instance, studies have been conducted on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids (Piekarska-Bartoszewicz et al., 1993).
Radioligand Development
The compound also finds application in the development of radioligands. An example is its use in evaluating the high-affinity choline uptake system, which is significant in neurological research (Gilissen et al., 2003).
Biochemical Analysis
Biochemical Properties
Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in neurotransmitter synthesis and degradation. For instance, it may act as a substrate or inhibitor for enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), influencing the levels of neurotransmitters like dopamine and acetylcholine . These interactions can modulate neurotransmitter pathways and affect various physiological processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways such as the cAMP/PKA pathway, leading to changes in gene expression and metabolic activity . Additionally, this compound can affect the proliferation and differentiation of certain cell types, potentially impacting tissue development and repair.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, altering their activity and downstream signaling events. For instance, by inhibiting monoamine oxidase, it can increase the levels of monoamine neurotransmitters, thereby affecting mood and cognitive functions . Additionally, it may modulate the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on physiological processes, while higher doses can lead to significant changes in neurotransmitter levels and behavior . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound can exhibit toxic or adverse effects, including neurotoxicity and disruptions in normal cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, it may be transported across cell membranes by organic cation transporters, influencing its concentration in the cytoplasm and other organelles.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.
Properties
IUPAC Name |
N-methyl-2-(1-methylpiperidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-7-6-9-5-3-4-8-11(9)2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRPGFRWNJJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)
![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)




![3,5-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424194.png)
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424195.png)

